N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

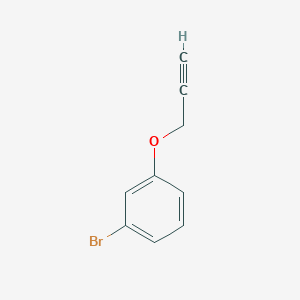

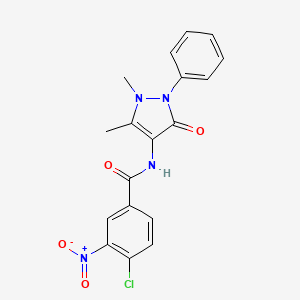

“N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine” is a chemical compound with the CAS Number: 1324008-36-7 . It has a molecular weight of 218.23 . The IUPAC name for this compound is 6-fluoro-4-nitroso-2,3,4,9-tetrahydro-1H-carbazole . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11FN2O/c13-7-4-5-9-8 (6-7)12-10 (14-9)2-1-3-11 (12)15-16/h4-6,11,14H,1-3H2 . This code provides a unique representation of the molecule’s structure. For a visual representation of the molecule, you may want to use software that can render structures from InChI codes.Applications De Recherche Scientifique

Fluorescence Correlation Spectroscopy in Receptor Studies

The use of fluorescence correlation spectroscopy (FCS) for studying ligand-receptor interactions showcases the potential application of related compounds in receptor analysis. FCS enables the determination of binding constants, stoichiometry, and receptor mass with rapid measurement times. This technique's utility is exemplified in the study of 5-hydroxytryptamine receptor type 3, where fluorescently labeled ligands, including those structurally similar to N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine, demonstrated that receptor properties could be efficiently studied through fluorescence labeling. This method facilitates choosing suitable labels or label combinations for comprehensive receptor studies, underscoring the importance of fluorophores in understanding ligand-receptor dynamics (Wohland et al., 1999).

Colorimetric and Fluorometric Probes

A simple fluorene oligomer with peripheral carbazole side chains, structurally related to the target compound, was synthesized for the detection of iodide (I-) as a colorimetric/fluorometric probe. This probe exhibited high sensitivity and selectivity towards I-, demonstrating the broad utility of carbazole derivatives in developing sensitive, selective detection systems for small molecules. Such compounds can act as efficient probes for environmental and biological analyses, highlighting their versatility in scientific research (Zhao et al., 2012).

Heterocyclic Chemistry and Fluorogenic Reactions

Heterocyclic hydroxylamine-O-sulfonates, a novel family of compounds related to this compound, serve as functional precursors to various fused heterocyclic ring systems. Their rich chemistry, involving tandem reactions and fluorogenic reactions, underscores the potential of such compounds in synthesizing anticancer, antiviral, and antimicrobial agents. These compounds' ability to participate in complex chemical reactions makes them valuable tools in medicinal chemistry and drug development (Sączewski & Korcz, 2014).

Radiosynthesis and PET Imaging

The synthesis of 6-Fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA) for use as a radiopharmaceutical in PET imaging demonstrates another application of fluorinated compounds in scientific research. The direct nucleophilic 18F fluorination of a protected amino acid derivative highlights the role of fluorine chemistry in developing novel imaging agents. This approach allows for more efficient, large-scale production of radiopharmaceuticals, contributing to advances in neurologic and oncologic imaging (Wagner et al., 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(NZ)-N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDNOZUFIFEYOX-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N\O)/C1)C3=C(N2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-dimethyl-2,9-bis(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2768010.png)

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2768011.png)

![N-(1,3-BENZOTHIAZOL-2-YL)-3-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2768012.png)

![1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768013.png)

![(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide](/img/structure/B2768021.png)

![2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768026.png)

![2-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2768027.png)

![7-[4-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2768029.png)